molecular formula C7H3ClFNO2S B1425978 4-Cyano-3-fluorobenzenesulfonyl chloride CAS No. 881674-66-4

4-Cyano-3-fluorobenzenesulfonyl chloride

Cat. No.: B1425978
CAS No.: 881674-66-4
M. Wt: 219.62 g/mol
InChI Key: BQOLEECFBQEGJC-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorobenzenesulfonyl chloride (CAS: 351003-23-1) is a sulfonyl chloride derivative featuring a cyano (-CN) group at position 4 and a fluorine (-F) substituent at position 3 on the benzene ring. Its molecular formula is C₇H₃ClFNO₂S, with a molecular weight of 219.614 g/mol . The sulfonyl chloride group (-SO₂Cl) is highly reactive, making this compound a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The electron-withdrawing cyano and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

4-cyano-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOLEECFBQEGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyano-3-fluorobenzenesulfonyl chloride typically involves the reaction of 4-fluorobenzonitrile with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products .

Chemical Reactions Analysis

4-Cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting the compound with an amine can yield a sulfonamide derivative .

Mechanism of Action

The mechanism by which 4-Cyano-3-fluorobenzenesulfonyl chloride exerts its effects involves its ability to act as an electrophile in various chemical reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares 4-cyano-3-fluorobenzenesulfonyl chloride with six analogues, highlighting substituent variations and their impacts:

Compound Name (CAS) Substituent (Position 3) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Insights
This compound (351003-23-1) F CN C₇H₃ClFNO₂S 219.61 High reactivity due to strong EWGs (CN, F); prone to hydrolysis.
4-Fluoro-3-methylbenzenesulfonyl chloride (CID 2782758) CH₃ F C₇H₆ClFO₂S 208.64 Methyl (EDG) reduces sulfonyl chloride reactivity compared to CN.
4-Fluoro-3-methoxybenzenesulfonyl chloride (887266-97-9) OCH₃ F C₇H₆ClFO₃S 248.69 Methoxy (mixed EDG/EWG) may stabilize intermediates via resonance.
4-Fluoro-3-nitrobenzenesulfonyl chloride (406233-31-6) NO₂ F C₆H₃ClFNO₄S 263.61 Nitro (stronger EWG than CN) increases reactivity but reduces solubility.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (1027345-07-8) CF₃SO₂ F C₇H₃ClF₄O₄S₂ 326.67 Bulky CF₃SO₂ group introduces steric hindrance; density: 1.733 g/cm³ .
4-Fluoro-3-methanesulfonylbenzenesulfonyl chloride (CID 25139895) CH₃SO₂ F C₇H₆ClFO₄S₂ 296.76 Dual sulfonyl groups enhance electrophilicity; potential thermal stability issues.
4-(Benzyloxy)-3-fluorobenzenesulfonyl chloride (1016492-60-6) OCH₂C₆H₅ F C₁₃H₁₀ClFO₃S 300.73 Benzyloxy (lipophilic EDG) improves membrane permeability in pharmaceuticals.

Key Findings from Comparative Analysis

Electronic Effects: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) substituents significantly enhance sulfonyl chloride reactivity by polarizing the S-Cl bond. For example, 4-fluoro-3-nitrobenzenesulfonyl chloride reacts faster with amines than the cyano analogue due to the nitro group’s stronger EWG effect . Electron-Donating Groups (EDGs): Methyl (-CH₃) and methoxy (-OCH₃) groups reduce reactivity by destabilizing the transition state in nucleophilic substitutions. The methyl-substituted compound (CID 2782758) is less reactive in sulfonamide synthesis .

Steric and Solubility Considerations :

  • Bulky groups like trifluoromethylsulfonyl (-CF₃SO₂) (CAS 1027345-07-8) hinder nucleophilic attack despite their EWG nature, leading to lower yields in sterically crowded reactions .
  • Lipophilic substituents (e.g., benzyloxy in CAS 1016492-60-6) improve solubility in organic solvents, facilitating use in drug synthesis .

Stability and Hydrolysis: Compounds with stronger EWGs (e.g., nitro, cyano) undergo faster hydrolysis in aqueous conditions. For instance, this compound requires anhydrous storage to prevent degradation . Methanesulfonyl-substituted derivatives (CID 25139895) exhibit thermal instability, decomposing at elevated temperatures (~397°C predicted) .

Biological Activity

4-Cyano-3-fluorobenzenesulfonyl chloride (CFS) is an organic compound characterized by the molecular formula C7_7H4_4ClFNO2_2S and a molecular weight of 207.63 g/mol. It features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The presence of cyano and fluorine substituents enhances its chemical properties, making it a valuable intermediate in organic synthesis. This article reviews the biological activity associated with CFS, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes:

  • Sulfonyl chloride group : Imparts high reactivity, particularly in nucleophilic substitution reactions.
  • Cyano group : Contributes to the electronic properties and potential biological activity.
  • Fluorine atom : Enhances lipophilicity and may influence pharmacokinetics.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds with similar structures often exhibit significant biological properties. Compounds containing sulfonamide derivatives are well-known for their antibacterial activity. The unique combination of cyano and fluorine groups in CFS may impart additional pharmacological properties, making them candidates for drug development.

Potential Biological Activities

  • Antibacterial Activity : Sulfonamides are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Research indicates that sulfonyl chlorides can act as enzyme inhibitors, potentially affecting pathways involved in cancer and inflammation.

Case Study 1: Antitumor Activity

A study explored the synthesis of various sulfonamide derivatives, including those structurally related to CFS. Some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the sulfonamide scaffold can enhance antitumor efficacy .

Case Study 2: Enzyme Inhibition

Research on inhibitors of autotaxin (ATX), a key enzyme in cancer metastasis, highlighted the role of benzene-sulfonamide scaffolds in developing potent inhibitors . Compounds similar to CFS demonstrated IC50_{50} values in the nanomolar range against ATX, indicating a strong potential for therapeutic applications.

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameKey FeaturesBiological Activity
3-Cyano-4-fluorobenzenesulfonamideSimilar structure with different substitution patternAntibacterial, Antitumor
N-FluorobenzenesulfonimideContains a fluorine atom and sulfonamide groupLimited data on biological activity
4-Cyano-3-fluorophenylboronic acidContains a boronic acid groupPotential applications in drug design

The mechanisms through which compounds like CFS may exert their biological effects include:

  • Inhibition of Enzymatic Pathways : By acting as competitive inhibitors of key enzymes involved in metabolic pathways.
  • Interference with Cell Proliferation : Inducing apoptosis or cell cycle arrest through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Cyano-3-fluorobenzenesulfonyl chloride that influence its reactivity in organic synthesis?

  • Answer : The compound's reactivity is governed by its electron-withdrawing substituents (cyano and fluorine groups) and the sulfonyl chloride moiety. Key properties include:

  • Molecular weight : 273.50 g/mol (C₆H₃ClFNO₂S), which affects solubility and diffusion rates in solvents.
  • Moisture sensitivity : Decomposes upon exposure to water, necessitating anhydrous reaction conditions .
  • Electrophilicity : The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation.
    • Methodological Note : Characterize purity via GC (>98% purity threshold) and monitor stability using FT-IR to detect hydrolysis byproducts .

Q. How should this compound be stored to maintain stability during experiments?

  • Answer : Store under inert gas (e.g., argon or nitrogen) in a sealed, moisture-free container at 2–8°C. Avoid exposure to humidity, which accelerates hydrolysis. Use molecular sieves in storage vials to absorb trace moisture .
  • Methodological Note : Conduct periodic Karl Fischer titration to quantify residual water content in stored samples .

Q. What are the primary synthetic routes for preparing this compound, and what are their respective yields?

  • Answer : Two common methods:

  • Chlorosulfonation : React 4-cyano-3-fluorobenzene with chlorosulfonic acid at 0–5°C. Typical yields: 60–75%, with side products (e.g., sulfonic acids) minimized by controlled stoichiometry .
  • Oxidation of thiols : Convert 4-cyano-3-fluorobenzenethiol to the sulfonyl chloride using Cl₂ gas in HCl. Yields: 50–65%, requiring rigorous exclusion of moisture .
    • Methodological Note : Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) and purify by fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, mass spectrometry) when characterizing derivatives of this compound?

  • Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example, X-ray structures can confirm regiochemistry disputed in NOESY spectra .
  • Dynamic NMR : Resolve rotational barriers or conformational equilibria affecting splitting patterns. Use variable-temperature ¹⁹F NMR to probe fluorine-environment interactions .
    • Methodological Note : Apply DFT calculations (e.g., Gaussian) to simulate spectra and assign ambiguous peaks .

Q. What strategies optimize reaction conditions for sulfonamide formation using this compound under moisture-sensitive conditions?

  • Answer : Key optimizations:

  • Solvent selection : Use dry DCM or THF with molecular sieves. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis.
  • Base choice : Employ non-nucleophilic bases (e.g., Et₃N or DIPEA) to neutralize HCl without side reactions.
  • Temperature control : Reactions at −20°C reduce side-product formation, improving yields by 15–20% .
    • Methodological Note : Monitor reaction completion via in situ IR spectroscopy (disappearance of S=O stretch at 1370 cm⁻¹) .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Activation energy : For SN2 displacement at the sulfonyl chloride group (~25–30 kcal/mol).
  • Electrostatic potential maps : Highlight electrophilic hotspots at the sulfur atom, guiding nucleophile selection .
    • Methodological Note : Compare computed transition states with experimental kinetic data to refine computational models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound in synthetic protocols?

  • Answer : Discrepancies may stem from impurities or storage conditions.

  • Experimental design : Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures.
  • Controlled replication : Repeat reactions under strictly anhydrous vs. humid conditions to isolate stability factors .
    • Methodological Note : Use accelerated stability studies (40°C/75% RH) to simulate long-term degradation and identify safe temperature thresholds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.